molecular formula C22H17N B14745004 2,3,4-triphenyl-1H-pyrrole CAS No. 3274-59-7

2,3,4-triphenyl-1H-pyrrole

Cat. No.: B14745004
CAS No.: 3274-59-7
M. Wt: 295.4 g/mol
InChI Key: IPXSAYARKMFWCP-UHFFFAOYSA-N
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Description

2,3,4-Triphenyl-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with three phenyl groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-triphenyl-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent . This reaction yields the pyrrole derivative, which can be further utilized for the preparation of other pyrrole derivatives using suitable reagents and conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Triphenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding pyrrole oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 2,3,4-triphenyl-1H-pyrrole involves its interaction with molecular targets through its aromatic and heterocyclic structure. The phenyl groups can participate in π-π interactions, while the pyrrole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Triphenyl-1H-pyrrole
  • 2,4,5-Triphenyl-1H-pyrrole
  • 2,3,4,5-Tetraphenyl-1H-pyrrole

Uniqueness

2,3,4-Triphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

3274-59-7

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

2,3,4-triphenyl-1H-pyrrole

InChI

InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)21(20)18-12-6-2-7-13-18/h1-16,23H

InChI Key

IPXSAYARKMFWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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